molecular formula C11H8F2N2O2 B2681984 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187999-20-8

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2681984
CAS No.: 187999-20-8
M. Wt: 238.194
InChI Key: RJBXTZNSOMPKAC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound It features a pyrazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the 2,4-difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and nonlinear optical materials.

    Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a potent compound in drug design.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid include other fluorinated pyrazoles and carboxylic acids. These compounds share similar structural features but differ in the position and number of fluorine atoms or other substituents. For example:

    1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with fluorine atoms at different positions.

    1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBXTZNSOMPKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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